molecular formula C8H7ClN2O B8605560 2-Chloro-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

2-Chloro-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No. B8605560
M. Wt: 182.61 g/mol
InChI Key: KXJOFCWLUJKWCJ-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

2-Chloro-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one was prepared according to the general procedure in Example 7 Step 1 using methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate (0.40 g, 1.49 mmol) and methylamine, 2 M in THF (10 mL, 20 mmol) as the starting materials.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([C:10]([O:12]C)=O)=[N:5][C:6]([Cl:9])=[CH:7][CH:8]=1.[CH3:14][NH2:15].C1COCC1>>[Cl:9][C:6]1[N:5]=[C:4]2[C:10](=[O:12])[N:15]([CH3:14])[CH2:2][C:3]2=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrCC=1C(=NC(=CC1)Cl)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)C(N(C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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